molecular formula C5H8O B101093 ethenoxycyclopropane CAS No. 16545-67-8

ethenoxycyclopropane

Cat. No.: B101093
CAS No.: 16545-67-8
M. Wt: 84.12 g/mol
InChI Key: XRCVFFQSIMHODB-UHFFFAOYSA-N
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Description

Ethenoxycyclopropane (CAS 16545-67-8), also known as vinyl cyclopropyl ether, is a cyclic ether characterized by a cyclopropane ring bonded to an ethenyloxy group (-O-CH=CH₂). Its molecular formula is C₅H₈O, with a molecular weight of 84.12 g/mol . The compound’s structure combines the high ring strain of cyclopropane with the reactivity of a vinyl ether, making it a versatile intermediate in organic synthesis. Key identifiers include:

  • InChIKey: XRCVFFQSIMHODB-UHFFFAOYSA-N
  • Synonyms: Cyclopropyl vinyl ether, (ethenyloxy)cyclopropane .

This compound is primarily used in polymerization reactions and as a precursor for synthesizing strained heterocycles. Its reactivity is influenced by the electron-rich oxygen atom and the strained cyclopropane ring, which can undergo ring-opening under acidic or thermal conditions.

Properties

CAS No.

16545-67-8

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

ethenoxycyclopropane

InChI

InChI=1S/C5H8O/c1-2-6-5-3-4-5/h2,5H,1,3-4H2

InChI Key

XRCVFFQSIMHODB-UHFFFAOYSA-N

SMILES

C=COC1CC1

Canonical SMILES

C=COC1CC1

Other CAS No.

16545-67-8

Synonyms

ethenoxycyclopropane

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: ethenoxycyclopropane can be synthesized through various methods. One common approach involves the methylenation of 2-chloroethyl vinyl ether followed by dehydrochlorination. Another method includes the methylenation of divinyl ether with one molecular proportion of reagent .

Industrial Production Methods: In industrial settings, vinyl cyclopropyl ether can be produced using high-purity vinyl ether formation reactions. This involves subjecting the reaction mixture to specific conditions to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions: ethenoxycyclopropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ethenoxycyclopropane is widely used in scientific research due to its versatile reactivity:

Mechanism of Action

The unique reactivity of vinyl cyclopropyl ether is attributed to the conjugation effects of the cyclopropyl and vinyl groups transmitted through the ether oxygen atom. This conjugation facilitates various rearrangements and polymerization reactions . The compound’s ability to undergo ring expansion and form cyclopentene rings is a key aspect of its mechanism .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Structure Type Dipole Moment (D) Key Functional Groups
This compound C₅H₈O 84.12 16545-67-8 Cyclopropane + vinyl ether Not Available Ether, cyclopropane
2-Oxabicyclo[3.1.0]hexane C₅H₈O 84.12 Not Available Bicyclic ether 1.71 Epoxide, bicyclic framework
Cyclopent-2-en-1-ol C₅H₈O 84.12 3212-60-0 Cyclopentene + alcohol Not Available Alcohol, alkene
Allyl vinyl ether C₅H₈O 84.12 Not Available Acyclic ether Not Available Ether, alkene

Key Findings:

Structural Differences: this compound features a monocyclic structure with a strained cyclopropane ring and a vinyl ether group. 2-Oxabicyclo[3.1.0]hexane is a bicyclic ether with a fused three-membered ring, resulting in greater ring strain and a higher dipole moment (1.71 D) compared to monocyclic analogs . Cyclopent-2-en-1-ol contains a hydroxyl group and a conjugated alkene, enabling hydrogen bonding and electrophilic addition reactions, unlike the ether functionality in this compound .

Reactivity: this compound undergoes acid-catalyzed ring-opening due to its strained cyclopropane ring, yielding linear aldehydes or ketones. 2-Oxabicyclo[3.1.0]hexane exhibits unique reactivity in polymerization and serves as a precursor to furan derivatives due to its bicyclic strain . Cyclopent-2-en-1-ol participates in oxidation reactions (e.g., forming cyclopentenone) and Diels-Alder cycloadditions, leveraging its alcohol and alkene groups .

Applications: this compound is employed in synthesizing functionalized polymers and bioactive molecules. 2-Oxabicyclo[3.1.0]hexane is used in materials science for creating rigid polymer backbones . Cyclopent-2-en-1-ol finds applications in fragrance synthesis and pharmaceuticals due to its stereochemical versatility .

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